molecular formula C15H22O2 B14670496 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one CAS No. 39117-89-0

5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one

Cat. No.: B14670496
CAS No.: 39117-89-0
M. Wt: 234.33 g/mol
InChI Key: BDBAWMGOWUSJRY-UHFFFAOYSA-N
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Description

5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of tert-butyl groups adds to its steric hindrance, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one typically involves the intramolecular Diels-Alder reaction. This reaction is a cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one has several scientific research applications:

    Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing.

    Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action for 5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound shares a similar spirocyclic structure but with different ring sizes and functional groups.

    1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another spirocyclic compound with different substituents and ring configurations.

Uniqueness

5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one is unique due to its specific ring structure and the presence of two tert-butyl groups. These features contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

CAS No.

39117-89-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

5,7-ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one

InChI

InChI=1S/C15H22O2/c1-13(2,3)10-7-11(14(4,5)6)12(16)15(8-10)9-17-15/h7-8H,9H2,1-6H3

InChI Key

BDBAWMGOWUSJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC2(C1=O)CO2)C(C)(C)C

Origin of Product

United States

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